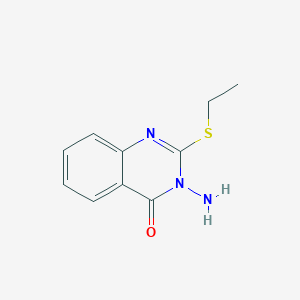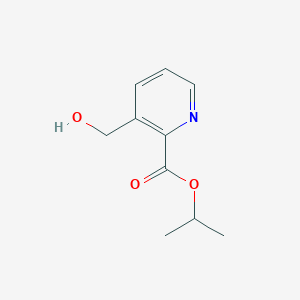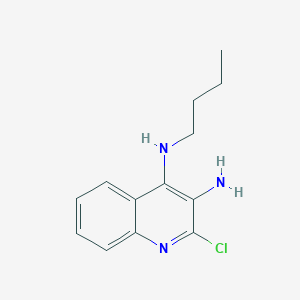
3-amino-2-(ethylthio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-(ethylthio)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group and an ethylthio group in the 3- and 2-positions, respectively, makes this compound particularly interesting for medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(ethylthio)quinazolin-4(3H)-one typically involves the nucleophilic substitution of a quinazolinone derivative. One common method starts with the preparation of 3-(2-bromoethylamino)-2-phenylquinazolin-4(3H)-one, which is then reacted with various amines to introduce the amino group at the 3-position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under an ice bath followed by the addition of perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-amino-2-(ethylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: N-alkylated or N-acylated quinazolinones.
科学的研究の応用
3-amino-2-(ethylthio)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
作用機序
The mechanism of action of 3-amino-2-(ethylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antiviral activity against tobacco mosaic virus is attributed to its binding to the viral coat protein, inhibiting the virus’s ability to infect host cells . In the case of its antihistaminic activity, the compound likely interacts with histamine H1 receptors, preventing histamine from exerting its effects .
類似化合物との比較
Similar Compounds
2-Phenyl-3-(2-substituted amino)ethylaminoquinazolin-4(3H)-ones: These compounds also exhibit antihistaminic activity and have been studied for their potential as non-sedative antihistamines.
Penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold: These compounds have shown significant antiviral activity against tobacco mosaic virus.
Uniqueness
3-amino-2-(ethylthio)quinazolin-4(3H)-one is unique due to the presence of both an amino group and an ethylthio group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for medicinal chemistry research.
特性
CAS番号 |
158656-07-6 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC名 |
3-amino-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-2-15-10-12-8-6-4-3-5-7(8)9(14)13(10)11/h3-6H,2,11H2,1H3 |
InChIキー |
JWCWNJGOFGBRPC-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, ethyl ester](/img/structure/B8807655.png)
![Methyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8807657.png)



